- A process for preparing tetrahydropyran derivatives as renin inhibitors, World Intellectual Property Organization, , ,

Cas no 942145-27-9 (Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate)

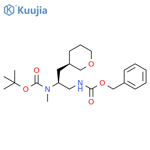

942145-27-9 structure

Nombre del producto:Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

Número CAS:942145-27-9

MF:C14H28N2O3

Megavatios:272.383724212646

MDL:MFCD13184739

CID:832599

PubChem ID:58011482

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

- Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-...

- CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester

- tert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate

- MXNWARAWBOJCJF-NEPJUHHUSA-N

- 6077AC

- OR350546

- AX8224642

- tert-Butyl {(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl}methylcarbamate

- tert-butyl (S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl(methyl)carbamate

- 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamate (ACI)

- 942145-27-9

- CS-B0365

- DTXSID50728621

- DB-344282

- CS-13545

- 1,1-dimethylethyl {(1S)-2-amino-1-[(3R)-tetrahydro-2H-pyran-3-ylmethyl]ethyl}methylcarbamate

- AKOS016013817

- SCHEMBL499013

- tert-Butyl((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

- Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

-

- MDL: MFCD13184739

- Renchi: 1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m1/s1

- Clave inchi: MXNWARAWBOJCJF-NEPJUHHUSA-N

- Sonrisas: [C@@H](CN)(C[C@@H]1COCCC1)N(C)C(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 272.20999276g/mol

- Masa isotópica única: 272.20999276g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 6

- Complejidad: 289

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.2

- Superficie del Polo topológico: 64.8

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Información de Seguridad

- Condiciones de almacenamiento:Sealed in dry,2-8°C

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1015319-100mg |

CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |

942145-27-9 | 97% | 100mg |

$410 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-1g |

Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |

942145-27-9 | 95% | 1g |

¥9972.0 | 2024-04-16 | |

| A2B Chem LLC | AH85253-250mg |

tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |

942145-27-9 | 97% | 250mg |

$748.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-100mg |

Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |

942145-27-9 | 95% | 100mg |

¥2808.0 | 2024-04-16 | |

| Ambeed | A625901-1g |

tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |

942145-27-9 | 97% | 1g |

$1437.0 | 2024-04-16 | |

| Aaron | AR00GUR5-100mg |

CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |

942145-27-9 | 95% | 100mg |

$358.00 | 2025-02-10 | |

| Ambeed | A625901-100mg |

tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |

942145-27-9 | 97% | 100mg |

$405.0 | 2024-04-16 | |

| 1PlusChem | 1P00GUIT-100mg |

CarbaMic acid, N-[(1S)-1-(aMinoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester |

942145-27-9 | 97% | 100mg |

$400.00 | 2024-04-19 | |

| A2B Chem LLC | AH85253-1g |

tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate |

942145-27-9 | 97% | 1g |

$1580.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTH765-500mg |

Carbamic acid, N-[(1S)-1-(aminomethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl estertert-butyl N-[(2S)-1-amino-3-[(3R)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |

942145-27-9 | 95% | 500mg |

¥5537.0 | 2024-04-16 |

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Methanol ; 1 h, 30 atm, 14 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt

Referencia

- Preparation of phenyloxymethylbenzamide derivatives for use as aspartic protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1.5 h, rt

Referencia

- Preparation of phenyl[((amino)phenyl)methoxy]ethylcarbamate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Renin inhibitors and methods of use thereof, United States, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 17 h, rt

Referencia

- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, 40 psi, rt

Referencia

- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility, ACS Medicinal Chemistry Letters, 2011, 2(10), 747-751

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, 40 psi, rt

Referencia

- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Raw materials

- Carbamic acid, N-[(1S)-1-cyano-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methyl-, 1,1-dimethylethyl ester

- Carbamic acid, N-methyl-N-[(1S)-1-[[[(phenylmethoxy)carbonyl]amino]methyl]-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-, 1,1-dimethylethyl ester

- CarbaMic acid, N-[(1S)-1-(azidoMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-N-Methyl-, 1,1-diMethylethyl ester

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Preparation Products

Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Literatura relevante

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

942145-27-9 (Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate) Productos relacionados

- 868674-64-0(N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-difluorobenzamide)

- 2172151-22-1(tert-butyl 2-(2-sulfanylpropyl)piperidine-1-carboxylate)

- 2680880-69-5(3-[5,7-dimethyl-4-(2,2,2-trifluoroacetyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid)

- 54145-30-1(4-ethyl-1(2H)-Phthalazinone)

- 2228240-45-5(1-4-fluoro-2-(trifluoromethyl)phenylcyclopropane-1-carbaldehyde)

- 1781026-02-5(3-(4-bromophenyl)thian-3-ol)

- 1545253-06-2(tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate)

- 1121613-68-0(tert-butyl N-2-(piperazin-1-yl)phenylcarbamate)

- 2227872-00-4((3S)-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid)

- 1256837-28-1(methyl 2-chloro-6-cyanopyridine-3-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942145-27-9)Tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate

Pureza:99%/99%/99%

Cantidad:1g/250mg/100mg

Precio ($):1293.0/608.0/364.0